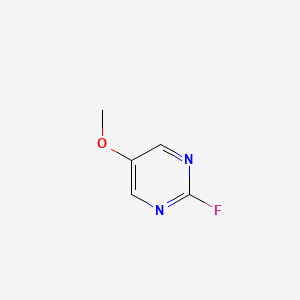![molecular formula C7H2Cl3N3 B6166835 2,4,6-trichloropyrido[3,4-d]pyrimidine CAS No. 2143878-49-1](/img/structure/B6166835.png)
2,4,6-trichloropyrido[3,4-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6-Trichloropyrido[3,4-d]pyrimidine is a heterocyclic compound that contains both pyridine and pyrimidine rings. This compound is of significant interest due to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of three chlorine atoms in the molecule enhances its reactivity, making it a valuable intermediate in organic synthesis.
作用机制
Target of Action
The primary target of 2,4,6-Trichloropyrido[3,4-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, particularly the transition from G1 phase to S phase and the progression of the S phase . Inhibition of CDK2 can lead to cell cycle arrest, making it an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to cell cycle arrest
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle pathway . CDK2 is essential for the transition from the G1 phase to the S phase and the progression of the S phase . By inhibiting CDK2, the compound disrupts these transitions, leading to cell cycle arrest .
Result of Action
The primary result of this compound’s action is the inhibition of cell proliferation . By inhibiting CDK2, the compound induces cell cycle arrest, preventing the cells from dividing and proliferating . This effect is particularly beneficial in the context of cancer treatment, where uncontrolled cell proliferation is a key characteristic of the disease .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-trichloropyrido[3,4-d]pyrimidine typically involves the chlorination of pyrido[3,4-d]pyrimidine. One common method uses phosphorus oxychloride as the chlorinating agent. The reaction is carried out under reflux conditions, where barbituric acid is used as the starting material. The reaction proceeds with the addition of phosphorus oxychloride and a deacidification agent, resulting in the formation of this compound .
Industrial Production Methods
For industrial production, the process is scaled up by optimizing the reaction conditions to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the consistent production of high-quality this compound. The industrial process also focuses on minimizing waste and reducing the environmental impact of the synthesis.
化学反应分析
Types of Reactions
2,4,6-Trichloropyrido[3,4-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium thiolate, and primary amines. The reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include substituted pyrido[3,4-d]pyrimidines, which can have various functional groups depending on the nucleophile or reagent used. These derivatives are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
科学研究应用
2,4,6-Trichloropyrido[3,4-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including antiviral, anticancer, and anti-inflammatory drugs.
Materials Science: The compound is used in the development of advanced materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.
Agricultural Chemistry: The compound is used in the synthesis of agrochemicals that protect crops from pests and diseases.
相似化合物的比较
Similar Compounds
- 2,4,8-Trichloropyrido[3,4-d]pyrimidine
- 2,4,7-Trichloropyrido[2,3-d]pyrimidine
- 4-Chloro-2-(trifluoromethyl)pyrido[3,4-d]pyrimidine
Uniqueness
2,4,6-Trichloropyrido[3,4-d]pyrimidine is unique due to the specific positioning of the chlorine atoms, which influences its reactivity and binding properties. Compared to its analogs, this compound exhibits distinct chemical behavior, making it suitable for specific applications where other compounds may not be as effective. Its unique structure allows for selective interactions with biological targets, enhancing its potential as a therapeutic agent.
属性
IUPAC Name |
2,4,6-trichloropyrido[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl3N3/c8-5-1-3-4(2-11-5)12-7(10)13-6(3)9/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRLOEVRFKDKTKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CN=C1Cl)N=C(N=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


